[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea
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Overview
Description
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea is an organic compound with a complex structure It is characterized by the presence of a trimethylcyclohexene ring and a butenylidene group, which are linked through an amino group to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea typically involves the reaction of 1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for purification and isolation of the final product to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which [(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea can be compared with similar compounds such as:
- **2,6,6-
β-Ionone: Shares a similar cyclohexene ring structure but differs in functional groups.
Properties
IUPAC Name |
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-5-7-11(16-17-13(15)18)12-10(2)8-6-9-14(12,3)4/h5,7-8,12H,6,9H2,1-4H3,(H3,15,17,18)/b7-5+,16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBTMWEVBDBJW-LLPGWTFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=NNC(=O)N)C1C(=CCCC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=N\NC(=O)N)/C1C(=CCCC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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